molecular formula C7H11NO B039468 1-Ethyl-2-methyl-2H-pyrrol-3-one CAS No. 118060-72-3

1-Ethyl-2-methyl-2H-pyrrol-3-one

Cat. No. B039468
M. Wt: 125.17 g/mol
InChI Key: UUXJSYDOFVVMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2-methyl-2H-pyrrol-3-one, commonly known as EMP, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. It is a five-membered ring compound that contains both nitrogen and oxygen atoms in its structure. EMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Mechanism Of Action

The mechanism of action of EMP is not fully understood. However, it is believed to exert its antibacterial and antifungal activity by inhibiting the synthesis of bacterial and fungal cell walls. EMP has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.

Biochemical And Physiological Effects

EMP has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS) in cells, which may contribute to its antioxidant activity. Furthermore, EMP has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may have potential applications in the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

EMP has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. Furthermore, it has been extensively studied, and its properties are well characterized. However, EMP has some limitations. It is relatively unstable and can decompose over time, which may affect its activity. Furthermore, it has low solubility in water, which may limit its applications in certain experiments.

Future Directions

There are several future directions for the study of EMP. One potential direction is the development of EMP-based drugs for the treatment of bacterial and fungal infections. Another direction is the investigation of EMP's potential applications in the field of materials science. EMP has been shown to possess unique optical and electronic properties, which may have potential applications in the development of sensors and other electronic devices. Furthermore, the investigation of EMP's potential applications in the field of organic synthesis is an area of active research. EMP has been shown to be a versatile building block for the synthesis of various organic compounds, including heterocycles and natural products.

Synthesis Methods

EMP can be synthesized through various methods, including the reaction of ethyl acetoacetate with methylamine and subsequent cyclization. Another method involves the reaction of ethyl acetoacetate with aniline followed by cyclization. EMP can also be synthesized through the reaction of ethyl acetoacetate with hydroxylamine hydrochloride and subsequent cyclization.

Scientific Research Applications

EMP has been widely studied for its potential applications in medicinal chemistry. It has been found to possess antibacterial, antifungal, and antitumor properties. EMP has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to exhibit antifungal activity against Candida albicans and Aspergillus niger. Furthermore, EMP has been shown to possess antitumor activity against various cancer cell lines, including human breast cancer cells.

properties

CAS RN

118060-72-3

Product Name

1-Ethyl-2-methyl-2H-pyrrol-3-one

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-ethyl-2-methyl-2H-pyrrol-3-one

InChI

InChI=1S/C7H11NO/c1-3-8-5-4-7(9)6(8)2/h4-6H,3H2,1-2H3

InChI Key

UUXJSYDOFVVMRM-UHFFFAOYSA-N

SMILES

CCN1C=CC(=O)C1C

Canonical SMILES

CCN1C=CC(=O)C1C

synonyms

3H-Pyrrol-3-one,1-ethyl-1,2-dihydro-2-methyl-(9CI)

Origin of Product

United States

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